Cas no 109912-28-9 (N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine)

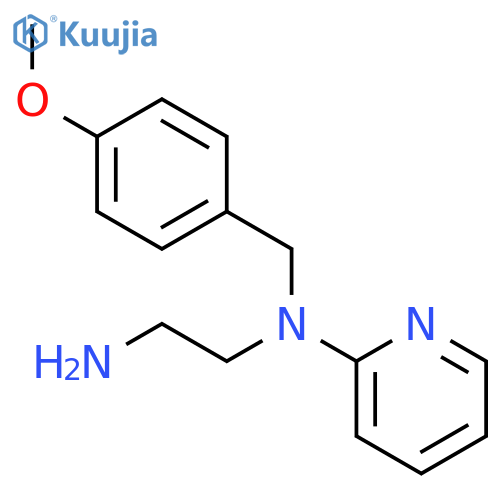

109912-28-9 structure

商品名:N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 化学的及び物理的性質

名前と識別子

-

- 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-

- N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

- N-(4-Methoxybenzyl)-

- AC1NADPO

- ACMC-20efte

- AG-D-26988

- CTK4A6702

- N-(4-METHOXYBENZYL)-N-PYRIDIN-2-YL-1,2-ETHANEDIAMINE

- N-[(4-Methoxyphenyl)methyl]-N-2-pyridinyl-1,2-ethanediamine

- SureCN9574744

- N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine

- N-(4-methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, AldrichCPR

- AKOS027446618

- FT-0671175

- SCHEMBL9574744

- DTXSID60403417

- N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine

- N-(p-methoxybenzyl)-N-(2-pyridyl)ethylenediamine

- N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine

- 109912-28-9

-

- インチ: InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3

- InChIKey: VMLPCYUUEHZGKL-UHFFFAOYSA-N

- ほほえんだ: NCCN(C1=CC=CC=N1)CC1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 257.15300

- どういたいしつりょう: 257.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 51.4Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 429.1±40.0 °C at 760 mmHg

- フラッシュポイント: 213.3±27.3 °C

- PSA: 51.38000

- LogP: 2.75580

- じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M261235-50mg |

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine |

109912-28-9 | 50mg |

$115.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211985-100mg |

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, |

109912-28-9 | 100mg |

¥2482.00 | 2023-09-05 | ||

| 1PlusChem | 1P007EYK-100mg |

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl- |

109912-28-9 | 100mg |

$852.00 | 2025-02-22 | ||

| 1PlusChem | 1P007EYK-250mg |

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl- |

109912-28-9 | 250mg |

$1246.00 | 2025-02-22 | ||

| TRC | M261235-100mg |

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine |

109912-28-9 | 100mg |

$161.00 | 2023-05-18 | ||

| A2B Chem LLC | AD45180-100mg |

N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine |

109912-28-9 | 100mg |

$1088.00 | 2024-04-20 | ||

| A2B Chem LLC | AD45180-250mg |

N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine |

109912-28-9 | 250mg |

$1246.00 | 2024-01-05 | ||

| A2B Chem LLC | AD45180-500mg |

N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine |

109912-28-9 | 500mg |

$2100.00 | 2024-04-20 | ||

| A2B Chem LLC | AD45180-50mg |

N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine |

109912-28-9 | 50mg |

$600.00 | 2024-01-05 | ||

| 1PlusChem | 1P007EYK-500mg |

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl- |

109912-28-9 | 500mg |

$1899.00 | 2025-02-22 |

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

109912-28-9 (N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine) 関連製品

- 91-84-9(Pyrilamine)

- 104499-47-0(N-(4-Methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine)

- 52818-63-0(N-(4-Methoxyphenyl)methyl-2-pyridinamine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量